Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate
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Overview
Description
Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester functional group, a chloro substituent, and a carbamoyl group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the chlorination of methyl benzoate to introduce the chloro substituent. This is followed by the introduction of the carbamoyl group through a reaction with an appropriate amine derivative. The final step involves the addition of the cyano group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Conversion of the cyano group to an amine.
Oxidation: Formation of carboxylic acids from the ester group.
Scientific Research Applications
Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-aminobenzoate: Lacks the carbamoyl and cyano groups, leading to different reactivity and applications.
Methyl 2-chloro-5-(carbamoylmethyl)aminobenzoate: Similar structure but without the cyano group, affecting its chemical properties and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-5-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-10(2)16(3,9-18)20-14(21)8-19-11-5-6-13(17)12(7-11)15(22)23-4/h5-7,10,19H,8H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWDHJMGHCSYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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